Heptadecan-9-yl 8-((3-((1-(methylamino)-2-nitrovinyl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((3-((1-(methylamino)-2-nitrovinyl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound featuring a long aliphatic chain with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-((1-(methylamino)-2-nitrovinyl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multi-step organic reactions. The process begins with the preparation of the core aliphatic chain, followed by the introduction of functional groups through various chemical reactions such as esterification, amidation, and nitration. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-((1-(methylamino)-2-nitrovinyl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester and amide groups can be hydrolyzed to their respective acids and amines.
Substitution: The aliphatic chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group produces a carboxylic acid.
Scientific Research Applications
Heptadecan-9-yl 8-((3-((1-(methylamino)-2-nitrovinyl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its lipid-like structure.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-((1-(methylamino)-2-nitrovinyl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, its functional groups may interact with specific enzymes, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate
- Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-((3-((1-(methylamino)-2-nitrovinyl)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of a long aliphatic chain with multiple functional groups, including a nitrovinyl moiety. This structural complexity imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C48H94N4O6 |
---|---|
Molecular Weight |
823.3 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[(E)-1-(methylamino)-2-nitroethenyl]amino]propyl]amino]octanoate |
InChI |
InChI=1S/C48H94N4O6/c1-5-8-11-14-17-26-33-43-57-47(53)37-29-22-18-24-31-40-51(42-34-39-50-46(49-4)44-52(55)56)41-32-25-19-23-30-38-48(54)58-45(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h44-45,49-50H,5-43H2,1-4H3/b46-44+ |
InChI Key |
MJSZVXRFQREXJJ-AGWFHUCLSA-N |
Isomeric SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN/C(=C/[N+](=O)[O-])/NC |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=C[N+](=O)[O-])NC |
Origin of Product |
United States |
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